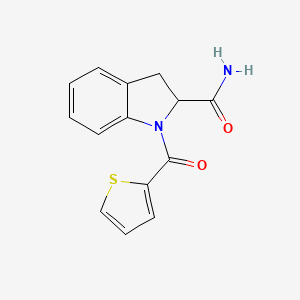

1-(Thiophene-2-carbonyl)indoline-2-carboxamide

Beschreibung

1-(Thiophene-2-carbonyl)indoline-2-carboxamide is a heterocyclic compound featuring an indoline core substituted at the 2-position with a carboxamide group and at the 1-position with a thiophene-2-carbonyl moiety. Its structure combines the planar aromatic thiophene ring with the bicyclic indoline system, conferring unique electronic and steric properties. This compound is synthesized via coupling reactions, often involving thiophene-2-carbonyl chloride and indoline-2-carboxamide precursors under mild conditions, as demonstrated in analogous syntheses of related carboxamides .

For instance, structurally similar compounds like 1-(2-(4-chlorophenoxy)acetyl)-N-cyclopropylindoline-2-carboxamide (compound 51) exhibit potent inhibitory activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting the therapeutic relevance of this scaffold . The thiophene moiety in 1-(Thiophene-2-carbonyl)indoline-2-carboxamide may enhance lipophilicity and metabolic stability, critical for drug bioavailability .

Eigenschaften

IUPAC Name |

1-(thiophene-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-13(17)11-8-9-4-1-2-5-10(9)16(11)14(18)12-6-3-7-19-12/h1-7,11H,8H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOQQQPUZPYDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Thiophene-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the indoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Thiophene-2-carbonyl)indoline-2-carboxamide has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in breast cancer cells with an IC50 value of 15 µM. This suggests a mechanism involving apoptosis induction, making it a candidate for further development in cancer therapies.

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems. In animal studies, it displayed anxiolytic-like effects by interacting with GABA receptors, indicating potential applications in treating anxiety disorders.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This positions it as a potential lead compound in the development of new antimicrobial agents.

Antiparasitic Activity

Research has highlighted the efficacy of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide against parasitic infections. It has shown activity against Onchocerca gutturosa, with an effective concentration (EC50) of 100 nM for motility reduction in vitro. This suggests its potential use as a macrofilaricide.

Neuropharmacological Effects

In a study examining the effects on anxiety-related behaviors:

- Study Design : Male CD-1 mice were administered varying doses (10 mg/kg to 50 mg/kg).

- Findings : Doses above 20 mg/kg resulted in significant anxiolytic-like behavior compared to controls, indicating a dose-dependent effect on anxiety modulation.

Antiparasitic Activity

A focused study on antiparasitic properties involved:

- Experimental Setup : Adult Onchocerca gutturosa worms were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in motility was observed, validating its potential as an effective treatment for parasitic infections.

Drug Development

Given its interactions with multiple biological targets, this compound is a strong candidate for further exploration in drug discovery programs aimed at treating neurological disorders and parasitic infections.

Material Science

The electronic properties imparted by the thiophene moiety suggest potential applications in organic electronics and materials science, particularly in developing conductive polymers or sensors.

Wirkmechanismus

The mechanism of action of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and thiophene moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Efficiency : The use of coupling reagents like 1,1'-carbonyldiimidazole (CDI) in indolizine-2-carboxamide synthesis improves yields compared to traditional methods . However, indoline-2-carboxamide derivatives often require milder conditions due to the sensitivity of the indoline core .

- This may improve binding to aromatic-rich enzyme active sites.

Key Findings :

- Antiparasitic Activity: Indoline-2-carboxamides with electron-withdrawing groups (e.g., 4-chlorophenoxyacetyl in compound 51) show nanomolar potency against T. brucei, attributed to enhanced electrophilicity and target engagement . The thiophene-2-carbonyl group may similarly modulate electronic properties but requires empirical validation.

- Antimicrobial Potential: N-(2-Nitrophenyl)thiophene-2-carboxamide demonstrates genotoxicity in mammalian cells, limiting its therapeutic utility despite structural similarity to the target compound .

Spectroscopic and Crystallographic Insights

- NMR Analysis : Indoline-2-carboxamides display characteristic downfield shifts for the amide NH proton (δH ~8.5 ppm) and carbonyl carbons (δC ~165–170 ppm), consistent across derivatives . Thiophene-2-carbonyl substitution introduces distinct 1H-13C correlations at δC ~140 ppm (thiophene C2) .

- Crystal Packing : Thiophene-containing carboxamides exhibit weak C–H···O/S interactions, as seen in N-(2-Nitrophenyl)thiophene-2-carboxamide, which forms layered structures parallel to the (010) plane . This contrasts with indoline derivatives, where steric bulk from the bicyclic core reduces crystallinity.

Biologische Aktivität

1-(Thiophene-2-carbonyl)indoline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide can be described as follows:

- IUPAC Name : 1-(Thiophene-2-carbonyl)indoline-2-carboxamide

- CAS Number : 1101627-98-8

This compound features an indoline core fused with a thiophene ring, which is known to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated the potent anticancer properties of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide against various cancer cell lines. Notably, it has shown significant cytotoxicity against HepG2 liver cancer cells.

Table 1: Anticancer Activity Data

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Activity

In addition to its anticancer effects, 1-(Thiophene-2-carbonyl)indoline-2-carboxamide has exhibited antimicrobial properties against several bacterial strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The biological activity of 1-(Thiophene-2-carbonyl)indoline-2-carboxamide is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as:

- Aurora-A Kinase : Inhibition leads to disrupted mitotic processes.

- VEGF Pathway : Modulation reduces angiogenesis in tumors.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : A study found that treatment with 1-(Thiophene-2-carbonyl)indoline-2-carboxamide resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations ( ).

- Antimicrobial Efficacy : In vitro testing against clinical isolates of Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth, suggesting potential for therapeutic application ( ).

Q & A

Basic: What synthetic routes are commonly employed for preparing 1-(Thiophene-2-carbonyl)indoline-2-carboxamide?

Answer: The compound can be synthesized via coupling reactions between thiophene-2-carbonyl derivatives and indoline-2-carboxamide precursors. A typical approach involves activating the carboxylic acid group (e.g., using thionyl chloride to form the acyl chloride) followed by amide bond formation with the indoline scaffold. For example, ruthenium-catalyzed alkylation methods have been validated for structurally similar thiophene-carbonyl compounds, ensuring regioselectivity at the C3 position of the heterocyclic ring . Detailed protocols for analogous compounds recommend using anhydrous conditions, coupling agents like HATU or DCC, and purification via column chromatography .

Basic: How should researchers ensure compound stability during storage and experimental use?

Answer: Stability studies indicate that thiophene derivatives are generally stable under inert atmospheres (N₂/Ar) at temperatures ≤ -20°C. However, incompatibility with strong oxidizers, acids, or bases necessitates storage in neutral solvents (e.g., DMSO or DMF) . Pre-experiment stability checks via TLC or HPLC are advised to confirm integrity. Decomposition products may include sulfur oxides (SOₓ) and carbon oxides (CO, CO₂), detectable via FTIR or GC-MS .

Intermediate: What analytical methods are critical for characterizing purity and structure?

Answer:

- NMR (¹H/¹³C): Assign peaks for the indoline NH (δ 8.5–9.5 ppm), thiophene protons (δ 7.0–7.5 ppm), and carbonyl carbons (δ 165–175 ppm) .

- IR: Confirm amide C=O stretching (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

- HPLC-MS: Quantify purity (>95%) and detect hydrolytic byproducts (e.g., free indoline-2-carboxamide) .

- Elemental Analysis: Validate empirical formula (C₁₄H₁₂N₂O₂S) with ≤0.3% deviation .

Advanced: How can contradictions in reported reactivity or bioactivity data be resolved?

Answer: Discrepancies often arise from solvent polarity, catalyst residues, or stereochemical variations. For example, conflicting catalytic efficiencies in alkylation reactions may stem from residual Ru catalysts altering reaction pathways . Mitigation strategies include:

- Control experiments (e.g., catalyst-free reactions).

- Computational modeling to predict steric/electronic effects on the thiophene-indoline scaffold.

- Standardized bioassays (e.g., fixed IC₅₀ protocols for kinase inhibition studies) .

Advanced: What toxicological considerations are critical for in vitro/in vivo studies?

Answer: While specific toxicity data for this compound is limited, structural analogs (e.g., thiophene-2-carboxamides) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Key precautions:

- In vitro: Use concentrations ≤10 µM to avoid off-target effects.

- In vivo: Monitor hepatic enzymes (ALT/AST) due to potential sulfur metabolite accumulation .

- Waste disposal: Neutralize acidic/basic degradation products before disposal .

Advanced: How can catalytic strategies optimize yield in large-scale synthesis?

Answer: Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) enable C–H activation for regioselective functionalization, reducing side reactions. Key parameters:

- Solvent: Toluene or DCE for optimal catalyst solubility.

- Temperature: 80–100°C to balance reaction rate and decomposition .

- Substrate ratio: 1.2:1 (thiophene:indoline) to minimize unreacted starting material. Yields ≥75% are achievable with 5 mol% catalyst loading .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model electron density distribution, identifying reactive sites:

- Electrophilic sites: Thiophene C5 (highest Fukui indices).

- Nucleophilic sites: Indoline NH and carbonyl oxygen.

Software: Gaussian 16 or ORCA, with solvent effects (PCM model) .

Advanced: What degradation pathways dominate under physiological conditions?

Answer: Hydrolysis of the amide bond is the primary pathway, accelerated in acidic (pH < 3) or basic (pH > 10) environments. Metabolites include:

- Thiophene-2-carboxylic acid (detectable via LC-MS, m/z 127).

- Indoline-2-carboxamide (m/z 161).

Stabilization strategies: Prodrug modifications (e.g., tert-butyl carbamate protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.